Linopirdine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

acetylcholine releasing drug

Propriétés

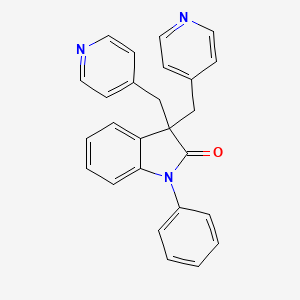

IUPAC Name |

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22/h1-17H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJCDKJIEMIWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045163 | |

| Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105431-72-9 | |

| Record name | Linopirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105431-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linopirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105431729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linopirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINOPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5TB3NZ94T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Linopirdine's Mechanism of Action on KCNQ Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine is a psychoactive compound recognized for its potential as a cognitive enhancer. Its mechanism of action is primarily centered on the modulation of neuronal excitability through the inhibition of KCNQ (Kv7) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal activity, and their inhibition by this compound leads to a cascade of events culminating in enhanced neurotransmitter release. This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and experimental methodologies associated with this compound's effects on KCNQ channels.

Core Mechanism: Inhibition of the M-Current

The primary molecular targets of this compound are the heteromeric KCNQ2/3 channels, which are the principal subunits forming the M-current (IM).[1] The M-current is a slowly activating and deactivating potassium current that plays a crucial role in controlling the subthreshold electrical excitability of neurons and their responsiveness to synaptic inputs.[2] By blocking these channels, this compound reduces the outward potassium flux, leading to membrane depolarization. This depolarization increases the excitability of neurons, making them more likely to fire action potentials in response to stimuli.

This compound's inhibition of KCNQ channels is state-dependent, showing a preference for the activated or open state of the channel.[3][4][5][6] This means that the drug is more effective when the channels are actively participating in neuronal signaling. This property is crucial for its modulatory effect on neuronal networks.

Quantitative Pharmacology of this compound on Potassium Channels

The following table summarizes the inhibitory concentrations (IC50) of this compound on various KCNQ and other potassium channel subtypes. This data highlights the selectivity of this compound for the M-current mediating channels.

| Channel Subtype | IC50 (µM) | Cell Type/Preparation | Reference |

| KCNQ2/3 (M-current) | 2.4 | Rat Hippocampal CA1 Neurons | [1][7][8] |

| KCNQ1 | 8.9 | Not Specified | [9] |

| KCNQ1 + KCNQ3 | 4 - 7 | Not Specified | [9] |

| KCNQ4 | Substantially less selective than KCNQ2/3 | Not Specified | [1] |

| IC (medium AHP) | 16.3 | Rat Hippocampal CA1 Neurons | [8] |

| IL (Leak Current) | Weak inhibition at 100 µM (28%) | Rat Hippocampal CA1 Neurons | [8] |

| IA (Transient Outward) | Weak inhibition at 100 µM (37%) | Rat Hippocampal CA1 Neurons | [8] |

| IK (Delayed Rectifier) | Weak inhibition at 100 µM (36%) | Rat Hippocampal CA1 Neurons | [8] |

| IsAHP (slow AHP) | Weak inhibition at 100 µM (52%) | Rat Hippocampal CA1 Neurons | [8] |

| IQ (Inward Rectifier) | > 300 | Rat Hippocampal CA1 Neurons | [8] |

Binding Site and Molecular Interactions

Cryo-electron microscopy (cryo-EM) studies of human KCNQ4 channels have revealed the binding site of this compound. Unlike many channel blockers that act within the central pore, this compound resides in a cytosolic cavity located underneath the inner gate of the channel.[9][10] This unique binding pocket provides a basis for the development of more selective KCNQ channel modulators. The binding of this compound in this location allosterically modulates the channel's gating mechanism, favoring a closed or non-conducting state.

Signaling Pathway and Downstream Effects

The inhibition of KCNQ2/3 channels by this compound initiates a signaling cascade that ultimately enhances the release of several key neurotransmitters, including acetylcholine, glutamate, dopamine, and serotonin.[7] The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound action.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

A fundamental technique to characterize the effects of this compound on KCNQ channels is the whole-cell patch-clamp recording method.

Objective: To measure the M-current (IM) in response to this compound application in cultured neurons or cells expressing KCNQ channels.

Methodology:

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells are cultured and transfected with plasmids containing the cDNA for the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).[3] For studying native M-currents, acutely dissociated rat hippocampal CA1 neurons can be used.[8]

-

Recording Solutions:

-

Electrophysiological Recording:

-

An Axon Multiclamp 700B amplifier and pClamp software are used for data acquisition and analysis.[3]

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

To elicit the M-current, a depolarizing voltage step to -20 mV for 500-1000 ms is applied, followed by a hyperpolarizing step to -50 mV or -60 mV to observe the characteristic deactivating tail current.

-

-

Drug Application: this compound is dissolved in the external solution to the desired concentration and perfused onto the recorded cell.

-

Data Analysis: The amplitude of the deactivating tail current at the end of the depolarizing pulse is measured before and after drug application to determine the percentage of inhibition. Dose-response curves are generated by applying a range of this compound concentrations to calculate the IC50 value.

The following diagram outlines the typical workflow for a patch-clamp experiment to assess this compound's effect.

Caption: Experimental workflow for patch-clamp analysis.

Cryo-Electron Microscopy for Structural Studies

Objective: To determine the high-resolution structure of KCNQ channels in complex with this compound to identify the binding site.

Methodology:

-

Protein Expression and Purification: Human KCNQ4 is expressed in human embryonic kidney (HEK) cells.[10] The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.

-

Complex Formation: Purified KCNQ4 is incubated with an excess of this compound to ensure binding.

-

Cryo-EM Grid Preparation: The protein-drug complex solution is applied to a cryo-EM grid, which is then plunge-frozen in liquid ethane to create a vitrified ice layer.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed using specialized software (e.g., RELION) to reconstruct a high-resolution 3D map of the KCNQ4-Linopirdine complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

Conclusion

This compound exerts its primary pharmacological effect through the selective, state-dependent inhibition of KCNQ2/3 channels. By blocking the M-current, it causes neuronal depolarization, leading to an increase in intracellular calcium and subsequent enhancement of neurotransmitter release. The identification of its unique binding site in a cytosolic cavity of the channel provides a structural basis for its mechanism and opens avenues for the rational design of novel, more specific KCNQ channel modulators for the treatment of cognitive disorders and other neurological conditions. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other KCNQ channel-targeting compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pose Classification Using Three-Dimensional Atomic Structure-Based Neural Networks Applied to Ion Channel–Ligand Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XE991 and this compound Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits [ouci.dntb.gov.ua]

- 4. journals.physiology.org [journals.physiology.org]

- 5. XE991 and this compound Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XE991 and this compound are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Competition between Calcium-Activated K+ Channels Determines Cholinergic Action on Firing Properties of Basolateral Amygdala Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7byn - Cryo-EM structure of human KCNQ4 with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 10. rcsb.org [rcsb.org]

Linopirdine as a Kv7 Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine, a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, has been a subject of extensive research due to its potential as a cognitive enhancer and its utility in studying neuronal excitability. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used to characterize its effects. Detailed methodologies for key in vitro and in vivo experiments are provided, along with a summary of its off-target activities. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular and systemic effects.

Introduction: The M-Current and Kv7 Channels

The M-current, a non-inactivating, low-threshold potassium current, is a critical regulator of neuronal excitability.[1] Governed by the Kv7 (or KCNQ) family of voltage-gated potassium channels, particularly the heteromers of Kv7.2 and Kv7.3 subunits in the nervous system, the M-current helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials.[1][2] Modulation of Kv7 channels, therefore, presents a significant therapeutic target for neurological and psychiatric disorders characterized by neuronal hyperexcitability, such as epilepsy, as well as conditions where enhancing neuronal activity may be beneficial, such as cognitive impairment.[1]

This compound (DuP 996) emerged as a prototypical M-channel inhibitor, initially investigated for its potential in treating Alzheimer's disease.[3] While its clinical development for dementia was not successful, it remains an invaluable pharmacological tool for elucidating the physiological roles of Kv7 channels.

Mechanism of Action: State-Dependent Blockade of Kv7 Channels

This compound exerts its primary effect by directly blocking Kv7 channels. This blockade is state-dependent, with the inhibitor showing a preference for the activated or open state of the channel.[3][4] This means that this compound is more effective at inhibiting Kv7 channels in neurons that are actively firing. The inhibition of the M-current by this compound leads to membrane depolarization, an increase in neuronal excitability, and an enhanced release of various neurotransmitters, most notably acetylcholine.[5]

Signaling Pathway of this compound-Induced Neurotransmitter Release

The blockade of presynaptic Kv7 channels by this compound is a key mechanism underlying its enhancement of neurotransmitter release. The following diagram illustrates the proposed signaling cascade.

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized across various ion channels. The following tables summarize key quantitative data from electrophysiological studies.

Table 1: Potency of this compound on Kv7 Channel Subtypes

| Kv7 Subtype | IC50 (µM) | Cell Type | Reference |

| Kv7.2/7.3 (M-current) | 2.4 | Rat Hippocampal Neurons | [5] |

| Kv7.2 | - | CHO cells | [4] |

| Kv7.2/7.3 | - | CHO cells | [4] |

Note: Specific IC50 values for homomeric Kv7.2 and heteromeric Kv7.2/7.3 in CHO cells were not explicitly provided in the referenced abstract, but the study characterized their inhibition by this compound.

Table 2: Selectivity Profile of this compound against Other Ion Channels

| Ion Channel/Current | IC50 (µM) | Cell Type | Reference |

| Off-Target Activity | |||

| TRPV1 | Agonist activity | HEK293 cells expressing TRPV1 | [6] |

| Glycine Receptor | Antagonist activity | - | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording of M-Current

This protocol is designed to measure the M-current in cultured neurons and assess the inhibitory effect of this compound.

Cell Preparation:

-

Culture primary hippocampal or dorsal root ganglion (DRG) neurons, or a suitable cell line (e.g., CHO, HEK293) stably expressing Kv7.2/7.3 channels.

-

Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

-

Use cells for recording 24-72 hours after plating.

Solutions:

-

External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.[8]

-

Internal (Pipette) Solution: 130 mM K-Gluconate, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH.[8]

Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with ACSF at a rate of 1-2 mL/min.

-

Pull borosilicate glass microelectrodes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a target neuron with the micropipette under visual control.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -20 mV.

-

To elicit the M-current, apply hyperpolarizing voltage steps to -55 mV for 500 ms every 4 seconds.[9]

-

After establishing a stable baseline recording, perfuse the chamber with ACSF containing this compound at various concentrations to determine its inhibitory effect on the M-current.

In Vitro Neurotransmitter Release: Acetylcholine Release Assay

This protocol measures acetylcholine (ACh) release from a cholinergic cell line.

Cell Culture and Treatment:

-

Culture a human cholinergic neuroblastoma cell line (e.g., LA-N-2) in DMEM/Ham's F-12 medium supplemented with 10% FBS.[10]

-

Seed cells in 6-well plates and grow to sub-confluence.

-

Wash cells with a low-choline assay medium.

-

Incubate cells with the assay medium containing various concentrations of this compound for a defined period (e.g., 1-2 hours).

Sample Collection and Analysis:

-

Collect the extracellular medium to measure released ACh.

-

Lyse the cells to measure intracellular ACh levels.

-

Use a commercially available acetylcholine assay kit (colorimetric or fluorometric) to quantify ACh concentrations in the extracellular and intracellular fractions.[11]

-

Normalize ACh levels to the total protein content of the cell lysates.

In Vivo Cognition: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus:

-

A circular pool (approximately 1.2-2.0 m in diameter) filled with water made opaque with non-toxic paint.[12]

-

A submerged escape platform hidden just below the water surface.

-

Distal visual cues placed around the room.

Procedure:

-

Habituation: Acclimatize mice to the testing room and handling for several days.

-

Training (Acquisition Phase):

-

Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the first trial of each day.

-

Conduct 4 trials per day for 4-5 consecutive days.

-

For each trial, place the mouse in the pool at one of four randomly chosen starting positions.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Memory Retention):

-

24 hours after the last training session, remove the platform from the pool.

-

Place the mouse in the pool for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

In Vivo Neuronal Activity: c-Fos Immunohistochemistry

c-Fos is an immediate-early gene whose protein product is used as a marker for recent neuronal activity.

Procedure:

-

Administer this compound or vehicle to mice.

-

After a specific time (e.g., 90 minutes), deeply anesthetize the animals.

-

Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[13]

-

Dissect the brain and post-fix in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose solution.

-

Cut coronal brain sections (e.g., 30-40 µm) on a cryostat.

-

Perform immunohistochemistry using a primary antibody against c-Fos and a fluorescently labeled secondary antibody.

-

Mount the sections and visualize c-Fos positive cells in specific brain regions (e.g., hippocampus, cortex) using a fluorescence microscope.

-

Quantify the number of c-Fos positive cells per unit area.

In Vivo Seizure Susceptibility: Pentylenetetrazol (PTZ) Seizure Threshold Test

This test assesses the pro-convulsant or anti-convulsant effects of a compound.

Procedure:

-

Administer this compound or vehicle to mice at various doses.[14]

-

After a predetermined pretreatment time, infuse a solution of pentylenetetrazol (PTZ) intravenously at a constant rate.[15]

-

Observe the mice for the onset of seizure behaviors (e.g., myoclonic twitch, clonic seizure, tonic hindlimb extension).[16]

-

Record the time to the first seizure manifestation and calculate the threshold dose of PTZ required to induce the seizure.

-

A lower PTZ threshold indicates a pro-convulsant effect, while a higher threshold suggests an anti-convulsant effect.

Off-Target Activities and Considerations

While this compound is a relatively selective Kv7 channel blocker, it has been shown to interact with other molecular targets, which should be considered when interpreting experimental results.

-

TRPV1 Agonism: this compound can act as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation.[6] This activity may contribute to some of its observed in vivo effects, particularly in sensory neurons.

-

Glycine Receptor Antagonism: this compound has also been reported to antagonize glycine receptors, which are important inhibitory neurotransmitter receptors in the spinal cord and brainstem.[7]

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the roles of Kv7 channels in neuronal function and dysfunction. Its ability to potently and state-dependently block the M-current has provided invaluable insights into the regulation of neuronal excitability and neurotransmitter release. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and a summary of its pharmacological properties. A thorough understanding of its mechanism of action, quantitative effects, and potential off-target activities is crucial for the rigorous design and interpretation of experiments in the field of neuroscience and drug development.

References

- 1. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 2. jneuropsychiatry.org [jneuropsychiatry.org]

- 3. XE991 and this compound Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. XE991 and this compound Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The M-channel blocker this compound is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Patch Clamp Protocol [labome.com]

- 9. mdpi.com [mdpi.com]

- 10. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. THE-M-CURRENT-ANTAGONIST-LINOPIRDINE-LOWERS-SEIZURE-THRESHOLD-IN-WILD-TYPE-AND-GENETICALLY-EPILEPSY-PRONE-MICE [aesnet.org]

- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 16. researchgate.net [researchgate.net]

Linopirdine and M-Current Inhibition in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine (DuP 996) is a potent neurological research compound recognized for its role as a cognitive enhancer. Its primary mechanism of action involves the inhibition of the M-type potassium current (I_M), a critical regulator of neuronal excitability. This guide provides a detailed examination of this compound's interaction with neuronal M-currents, the downstream consequences for neurotransmission, and the experimental methodologies used to characterize these effects. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The M-Current and its Molecular Correlates

The M-current is a non-inactivating, voltage-gated potassium (K+) current found in various types of neurons.[1][2] It is activated at subthreshold membrane potentials and plays a crucial role in stabilizing the resting membrane potential and preventing repetitive action potential firing, a phenomenon known as spike frequency adaptation.[3][4][5] The molecular basis of the M-current lies in the heteromeric assembly of voltage-gated potassium channel subunits from the KCNQ family, primarily KCNQ2 and KCNQ3.[6][7][8] These subunits co-assemble to form functional tetrameric channels that conduct the M-current.[8][9] The activity of these channels is a key determinant of neuronal excitability.[6][9]

This compound's Mechanism of Action: Inhibition of the M-Current

This compound exerts its primary effect by directly blocking KCNQ/M-channels.[10][11][12] This inhibition is state-dependent, favoring channels in the activated (open) state.[13][14] By blocking the outward flow of potassium ions that constitutes the M-current, this compound reduces the hyperpolarizing influence that normally dampens neuronal excitability. This leads to a depolarization of the resting membrane potential and a lower threshold for action potential generation.[3][15] The net effect is an increase in neuronal firing in response to a given stimulus.[3]

Selectivity Profile

While this compound is most selective for the M-current, it can inhibit other voltage-gated and calcium-activated potassium channels, particularly at higher concentrations.[16] Its potency varies significantly across different channel subtypes. Furthermore, this compound has been shown to interact with other neuronal targets, including acting as an agonist for the TRPV1 receptor and as an antagonist for glycine receptors, which may contribute to its overall pharmacological profile.[17][18]

Physiological Consequences of M-Current Inhibition by this compound

The blockade of M-channels by this compound initiates a cascade of events that culminates in enhanced neurotransmitter release. This process is central to its cognition-enhancing properties.

Increased Neuronal Excitability

By inhibiting the M-current, this compound causes a slight membrane depolarization and reduces spike frequency adaptation.[3] This makes the neuron more likely to fire multiple action potentials in response to an excitatory stimulus.

Enhanced Neurotransmitter Release

The increased excitability, particularly in presynaptic terminals, leads to the enhanced opening of voltage-gated calcium (Ca2+) channels upon arrival of an action potential.[19] The subsequent influx of calcium ions is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of neurotransmitters into the synaptic cleft.[19] this compound has been demonstrated to enhance the stimulus-evoked release of several key neurotransmitters, including acetylcholine (ACh), glutamate, dopamine, and serotonin.[19] The effect on acetylcholine release has been particularly well-studied and is thought to underlie its potential as a cognitive enhancer.[11][16][18]

Quantitative Data

The following tables summarize the quantitative measures of this compound's activity from various studies.

Table 1: Inhibitory Potency (IC50) of this compound on Various Ion Currents

| Target Current/Channel | Preparation | IC50 Value (μM) | Reference(s) |

| M-current (I_M) / KCNQ2/3 | Rat Hippocampal CA1 Neurons | 2.4 ± 0.4 | [16] |

| Rat Sympathetic Ganglion Cells | 3.4 | [12] | |

| NG108-15 Cells | 24.7 | [20] | |

| Rat Cerebral Cortex Neurons | 35.8 | [20] | |

| KCNQ2+3 / M-currents | Not Specified | 4 - 7 | [21] |

| KCNQ1 Homomeric Channels | Not Specified | 8.9 | [21] |

| Medium AHP (I_C / I_mAHP) | Rat Hippocampal CA1 Neurons | 16.3 ± 2.4 | [16][22] |

| Delayed Rectifier (I_K) | Rat Hippocampal CA1 Neurons | > 100 (36% inhibition at 100 μM) | [16][22] |

| Rat Sympathetic Ganglion Cells | 63 | [12] | |

| Transient Outward (I_A) | Rat Hippocampal CA1 Neurons | > 100 (37% inhibition at 100 μM) | [16][22] |

| Rat Sympathetic Ganglion Cells | 69 | [12] | |

| Slow AHP (I_sAHP) | Rat Hippocampal CA1 Neurons | > 100 (52% inhibition at 100 μM) | [16][22] |

| K+ Leak Current (I_L) | Rat Hippocampal CA1 Neurons | > 100 (28% inhibition at 100 μM) | [16][22] |

| Inward Rectifier (I_Q) | Rat Hippocampal CA1 Neurons | > 300 | [16] |

| Nicotinic ACh Currents | Rat Sympathetic Ganglion Cells | 7.6 | [12] |

| GABA-activated Cl- Currents | Rat Sympathetic Ganglion Cells | 26 | [12] |

AHP = Afterhyperpolarization

Table 2: Effect of this compound on Neurotransmitter Release and Other Actions

| Effect | Preparation | Effective/Half-Maximal Concentration | Reference(s) |

| Enhancement of [³H]ACh Release | Rat Brain Slices | EC50 = 4.2 μM | [11] |

| TRPV1 Agonism | HEK293 Cells | EC50 = 115 μM | [19] |

Experimental Protocols

Characterizing the effects of this compound requires specific electrophysiological and neurochemical techniques.

Protocol: M-Current Recording via Whole-Cell Patch-Clamp

This protocol allows for the direct measurement of the M-current and its inhibition by this compound in isolated neurons.

1. Preparation:

-

Acutely dissociate or culture neurons (e.g., rat hippocampal or sympathetic ganglion neurons).[12][23]

-

Prepare extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4) and intracellular (pipette) solution (e.g., K-gluconate based, with EGTA, ATP, and GTP, pH 7.2).[24]

2. Recording:

-

Using a patch-clamp amplifier and micromanipulator, form a high-resistance (>1 GΩ) "giga-seal" between a glass micropipette and the neuron's membrane.[25]

-

Rupture the membrane patch to achieve whole-cell configuration, allowing electrical access to the cell's interior.[24][25]

-

Clamp the neuron's membrane potential in voltage-clamp mode.[25][26]

3. M-Current Isolation and Measurement:

-

Hold the membrane potential at approximately -20 mV to -30 mV, where M-channels are partially open.

-

Apply a series of hyperpolarizing voltage steps (e.g., to -60 mV or -70 mV). This will cause the open M-channels to slowly close, resulting in a time-dependent inward current relaxation. The amplitude of this relaxation is a measure of the M-current.[2]

-

Record baseline M-currents.

4. This compound Application:

-

Perfuse the extracellular solution containing a known concentration of this compound over the cell.

-

Repeat the voltage-step protocol and measure the reduced amplitude of the M-current relaxation.

-

Calculate the percentage of inhibition. Repeat with various concentrations to determine the IC50.

Protocol: Neurotransmitter Release Assay

This method is used to quantify the amount of a specific neurotransmitter released from brain tissue in the presence and absence of this compound.

1. Preparation:

-

Prepare brain slices (e.g., hippocampus or cortex) from a rodent model.[11]

-

Pre-incubate the slices in a solution containing a radiolabeled neurotransmitter precursor (e.g., [³H]choline for acetylcholine studies). This allows the neurons to synthesize and store a pool of radiolabeled neurotransmitter.

2. Stimulation and Sample Collection:

-

Place the slices in a superfusion chamber with a continuous flow of physiological buffer.

-

Collect baseline fractions of the superfusate to measure spontaneous (basal) release.

-

Induce neurotransmitter release by depolarizing the neurons, typically by briefly switching to a buffer containing a high concentration of K+.

-

Collect fractions during and after the stimulation period.

3. This compound Application:

-

Introduce this compound into the superfusion buffer at a set concentration prior to the K+ stimulation.

-

Repeat the stimulation and collection protocol.

4. Analysis:

-

Use a scintillation counter to measure the amount of radioactivity in each collected fraction, which corresponds to the amount of neurotransmitter released.

-

Calculate the stimulus-evoked release by subtracting the basal release from the release during stimulation.

-

Compare the evoked release in the presence and absence of this compound to determine the drug's effect.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the M-current in regulating neuronal activity. Its primary action as a state-dependent blocker of KCNQ2/3 channels leads to increased neuronal excitability and enhanced, stimulus-dependent release of multiple neurotransmitters. While its selectivity is not absolute, at concentrations below ~3 µM, it serves as a relatively selective inhibitor of the M-current.[16] The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its use in neuroscience research and in the exploration of novel therapeutic strategies for cognitive disorders.

References

- 1. M current - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by this compound (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The M-current contributes to high threshold membrane potential oscillations in a cell type-specific way in the pedunculopontine nucleus of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Neuronal KCNQ potassium channels: physiology and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neuronal-kcnq-potassium-channels-physislogy-and-role-in-disease - Ask this paper | Bohrium [bohrium.com]

- 8. The Role of Kv7 Channels in Neural Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavior of KCNQ Channels in Neural Plasticity and Motor Disorders [mdpi.com]

- 10. This compound | KCNQ Channel Blocker [stressmarq.com]

- 11. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to this compound [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of a cognition-enhancer, this compound (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. XE991 and this compound Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 15. KCNQ/M-currents contribute to the resting membrane potential in rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selectivity of this compound (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The M-channel blocker this compound is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. caymanchem.com [caymanchem.com]

- 20. Inhibition of M-type K+ current by this compound, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. M-Current Recording from Acute DRG Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques | Technology Networks [technologynetworks.com]

- 26. Electrophysiology - Wikipedia [en.wikipedia.org]

Linopirdine's Role in Modulating Glutamate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine (DuP 996) is a potent neuromodulator known to enhance the release of several neurotransmitters, including glutamate. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on glutamate release, with a focus on its interaction with voltage-gated potassium channels. We present a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols for researchers investigating the effects of this compound on glutamatergic neurotransmission.

Introduction

This compound, chemically known as 3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one, has been extensively studied for its cognitive-enhancing properties. Its primary mechanism of action involves the modulation of neuronal excitability and neurotransmitter release. While it affects multiple neurotransmitter systems, its role in enhancing glutamate release is of particular interest due to the central role of glutamate in synaptic plasticity, learning, and memory. This document serves as a technical resource for understanding and investigating the intricate relationship between this compound and glutamatergic signaling.

Core Mechanism of Action: KCNQ Channel Blockade

The principal molecular target of this compound is the KCNQ (or Kv7) family of voltage-gated potassium channels, particularly the KCNQ2/3 heteromers that are predominantly responsible for the M-current (IM) in neurons.[1][2] The M-current is a non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential and regulating neuronal excitability.

By blocking these KCNQ2/3 channels, this compound reduces the outward potassium flow, leading to a depolarization of the presynaptic nerve terminal. This depolarization brings the membrane potential closer to the threshold for opening voltage-gated calcium channels (VGCCs).

Signaling Pathway of this compound-Modulated Glutamate Release

The following diagram illustrates the signaling cascade initiated by this compound at the presynaptic terminal, culminating in enhanced glutamate release.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies on this compound's interaction with potassium channels and its subsequent effects on neuronal activity.

Table 1: this compound's Inhibitory Potency on Voltage-Gated Potassium Channels

| Channel/Current | IC₅₀ (µM) | Cell Type | Reference |

| KCNQ2/3 (M-current) | 2.4 | Rat Hippocampal Neurons | [1][2] |

| KCNQ1 | >30 | N/A | [1] |

| KCNQ4 | >30 | N/A | [1] |

| IC (Calcium-activated K⁺ current) | 16.3 | Rat Hippocampal Neurons | [2] |

| IK(V) (Delayed rectifier K⁺ current) | 63 | Rat Sympathetic Neurons | |

| IA (Transient outward K⁺ current) | 69 | Rat Sympathetic Neurons |

Table 2: Dose-Dependent Effects of this compound on Long-Term Potentiation (LTP) in Rat Hippocampal Slices

| This compound Concentration (µM) | Effect on LTP Incidence and Amplitude (with weak stimulus) | Reference |

| 3 | Enhanced | [2] |

| 10 | Enhanced | [2] |

Note: While the enhancement of LTP by this compound is attributed to increased glutamate release, direct quantitative data on the percentage increase of glutamate release at different this compound concentrations is not extensively reported in the readily available literature. The enhancement of LTP serves as a functional readout of this increased release.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to investigate the effects of this compound on glutamatergic synaptic transmission: whole-cell patch-clamp recording in hippocampal slices.

Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

This protocol is adapted from standard electrophysiological procedures and is suitable for studying the effects of this compound on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of the hippocampus.

Objective: To measure changes in the amplitude and frequency of spontaneous and evoked excitatory postsynaptic currents (sEPSCs and eEPSCs) in the presence of this compound.

Materials:

-

Animals: Male Wistar rats (postnatal day 14-21)

-

Slicing Solution (ice-cold and oxygenated with 95% O₂/5% CO₂):

-

Sucrose: 210 mM

-

KCl: 2.5 mM

-

NaH₂PO₄: 1.25 mM

-

NaHCO₃: 26 mM

-

MgCl₂: 7 mM

-

CaCl₂: 0.5 mM

-

Glucose: 10 mM

-

-

Artificial Cerebrospinal Fluid (aCSF; oxygenated with 95% O₂/5% CO₂):

-

NaCl: 124 mM

-

KCl: 3 mM

-

NaH₂PO₄: 1.25 mM

-

NaHCO₃: 26 mM

-

MgSO₄: 1.3 mM

-

CaCl₂: 2.5 mM

-

Glucose: 10 mM

-

-

Internal Pipette Solution:

-

Cs-methanesulfonate: 130 mM

-

NaCl: 5 mM

-

HEPES: 10 mM

-

EGTA: 0.5 mM

-

Mg-ATP: 4 mM

-

Na-GTP: 0.3 mM

-

QX-314: 5 mM (to block voltage-gated sodium channels postsynaptically)

-

pH adjusted to 7.3 with CsOH; Osmolarity adjusted to ~290 mOsm

-

-

Equipment:

-

Vibrating microtome (vibratome)

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

Stimulation electrode (e.g., concentric bipolar electrode)

-

-

Pharmacological Agents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Picrotoxin (100 µM, to block GABAA receptors)

-

Procedure:

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

-

Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.

-

Subsequently, maintain slices at room temperature in oxygenated aCSF until recording.

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF containing picrotoxin at a rate of 2-3 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Visually identify CA1 pyramidal neurons using DIC optics.

-

-

Whole-Cell Recording:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the neuron at -70 mV.

-

Allow the cell to stabilize for 5-10 minutes.

-

-

Data Acquisition:

-

Spontaneous EPSCs (sEPSCs): Record baseline sEPSC activity for 5-10 minutes.

-

Evoked EPSCs (eEPSCs): Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum). Deliver brief electrical pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.05 Hz) to evoke EPSCs. Adjust the stimulation intensity to elicit a stable baseline response of approximately 50-100 pA.

-

This compound Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1, 3, 10 µM).

-

Record sEPSCs and eEPSCs in the presence of this compound for at least 10-15 minutes to allow for drug equilibration and to observe its effects.

-

Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the effects.

-

-

Data Analysis:

-

Analyze sEPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).

-

Measure the peak amplitude of eEPSCs.

-

Compare the sEPSC frequency and amplitude, and the eEPSC amplitude before, during, and after this compound application.

-

Statistical analysis (e.g., paired t-test or ANOVA) should be performed to determine the significance of any observed changes.

-

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effect of a compound like this compound on synaptic transmission.

Conclusion

This compound enhances glutamate release primarily through the blockade of presynaptic KCNQ2/3 potassium channels. This action leads to membrane depolarization, subsequent activation of voltage-gated calcium channels, and an increase in calcium-dependent exocytosis of glutamate-containing vesicles. The provided data and protocols offer a framework for researchers to further investigate the nuanced effects of this compound on glutamatergic synapses and its potential therapeutic applications in cognitive disorders. Further research is warranted to establish a more precise quantitative relationship between this compound concentration and the magnitude of glutamate release.

References

Unveiling the Off-Target Profile of Linopirdine: A Technical Examination of its Interaction with Glycine Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of Linopirdine, a cognitive-enhancing agent, with a specific focus on its interaction with glycine receptors (GlyRs). Primarily known for its role as a blocker of KCNQ voltage-gated potassium channels, emerging evidence indicates that this compound also functions as an antagonist at glycine receptors, particularly at concentrations relevant to its primary mechanism of action.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound's therapeutic potential as a cognitive enhancer is attributed to its ability to block KCNQ channels, leading to increased acetylcholine release.[1][2] However, a complete understanding of its pharmacological profile necessitates an investigation into its off-target activities. This guide consolidates the current knowledge regarding this compound's antagonistic effects on glycine receptors, an important family of inhibitory ligand-gated ion channels in the central nervous system.[3] While a precise IC50 value for this interaction remains to be definitively established in publicly available literature, existing data strongly suggest a significant, non-competitive inhibitory action at micromolar concentrations. This guide presents the available quantitative data, outlines the experimental protocols to further investigate this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The available quantitative data on the inhibitory effect of this compound on glycine receptors is currently limited. The primary evidence comes from electrophysiological studies.

| Compound | Target | Effect | Concentration | % Inhibition | Notes |

| This compound | Glycine Receptor | Antagonism | 50 µM | ~90% | Inhibition of glycine-evoked currents. The antagonism is reported to be non-competitive and voltage-independent. |

This table summarizes the key quantitative finding regarding this compound's effect on glycine receptors. Further dose-response studies are required to determine a precise IC50 value.

Glycine Receptor Signaling Pathway

Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. Upon binding of the neurotransmitter glycine, the receptor's intrinsic chloride channel opens, leading to an influx of chloride ions into the neuron.[3] This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on the neuron.

Experimental Protocols

The investigation of this compound's effects on glycine receptors primarily relies on electrophysiological techniques, specifically whole-cell patch-clamp recordings from neurons or cell lines expressing glycine receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the entire cell membrane in response to glycine application, both in the presence and absence of this compound.

Objective: To characterize the inhibitory effect of this compound on glycine-evoked currents and to determine its concentration-response relationship (IC50).

Materials:

-

Cell Culture: HEK293 cells stably expressing specific glycine receptor alpha subunits (e.g., α1, α2, or α3) or primary neuronal cultures (e.g., spinal cord neurons).

-

External Solution (Artificial Cerebrospinal Fluid - ACSF): Containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 4 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 6 CaCl2, 2 MgCl2, 2 MgATP, 0.4 NaGTP, 10 HEPES, 2 BAPTA. Adjusted to pH 7.3.

-

Agonist: Glycine solution (e.g., 1 mM).

-

Antagonist: this compound solutions of varying concentrations.

-

Patch-clamp rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and continuously perfuse with external solution.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Glycine Application: Apply a brief pulse of glycine (e.g., 1 mM for 2 seconds) to the cell using a perfusion system and record the resulting inward chloride current.

-

This compound Application: Perfuse the cell with a known concentration of this compound for a set period (e.g., 2-5 minutes) to allow for equilibration.

-

Co-application: Apply the same glycine pulse in the continued presence of this compound and record the current.

-

Washout: Perfuse the cell with the external solution to wash out this compound and periodically apply glycine to monitor the recovery of the current.

-

Concentration-Response: Repeat steps 7-10 with a range of this compound concentrations to generate a concentration-response curve.

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked currents in the absence (control) and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control response.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Discussion and Future Directions

The current evidence strongly indicates that this compound possesses off-target antagonistic activity at glycine receptors. This interaction occurs at concentrations that are within the range used to study its primary targets, the KCNQ channels, suggesting that some of the observed physiological effects of this compound may be, in part, mediated by its action on glycinergic inhibition.

The non-competitive nature of this antagonism suggests that this compound may not bind directly to the glycine binding site, but rather to an allosteric site on the receptor complex, or potentially acts as a channel blocker. Further research is warranted to elucidate the precise molecular mechanism of this interaction.

Future research should focus on:

-

Determining a definitive IC50 value: Conducting thorough concentration-response studies using electrophysiology is crucial.

-

Investigating subunit selectivity: Examining the effect of this compound on different glycine receptor alpha subunits (α1, α2, α3) will provide a more detailed understanding of its off-target profile.

-

Binding studies: Radioligand binding assays could be employed to determine if this compound directly binds to the glycine receptor and to calculate its binding affinity (Ki).

-

In vivo studies: Investigating the behavioral consequences of the interaction between this compound and the glycinergic system in animal models.

A comprehensive characterization of this compound's off-target effects on glycine receptors is essential for a complete understanding of its pharmacological profile and for the development of more selective and safer cognitive-enhancing drugs.

References

Methodological & Application

Application Notes: Characterization of Linopirdine's Electrophysiological Effects using Patch-Clamp

Introduction

Linopirdine (also known as DuP 996) is a cognition-enhancing agent that facilitates the release of several key neurotransmitters, including acetylcholine, dopamine, and glutamate.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels, particularly the Kv7 (KCNQ) family, which are responsible for the M-current (IM).[2] The M-current is a slowly activating and deactivating potassium current that plays a crucial role in regulating neuronal excitability.[2] By inhibiting this current, this compound effectively increases neuronal excitability, leading to enhanced neurotransmitter release.[1][3] These application notes provide a comprehensive overview and a detailed protocol for investigating the effects of this compound on M-type potassium currents using the whole-cell patch-clamp technique.

Mechanism of Action

This compound is a state-dependent inhibitor of Kv7/KCNQ channels, demonstrating a preference for the activated state of the channel.[4][5] It primarily targets heteromeric KCNQ2/3 channels, which are the main molecular correlates of the M-current in many neurons.[1][3] Inhibition of these channels by this compound leads to membrane depolarization, which in turn activates presynaptic voltage-gated calcium channels, increases calcium influx, and enhances the release of neurotransmitters.[1] While it shows selectivity for M-channels, at higher concentrations, this compound can also affect other ion channels.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on various ion channels as reported in the literature.

Table 1: this compound IC50 Values for K+ Channels

| Channel Type | Cell Type | IC50 Value (µM) | Reference |

| M-current (KCNQ2/3) | Rat Sympathetic Ganglion Cells | 3.4 | [6] |

| M-current (KCNQ2/3) | Rat Hippocampal CA1 Neurons | 2.4 | [1][3] |

| M-current (KCNQ2/3) | NG108-15 Cells | 24.7 | [7] |

| M-current | Rat Cerebral Cortex Neurons | 35.8 | [7] |

| Kv7.1 (KCNQ1) Homomers | Not Specified | 8.9 | |

| Delayed Rectifier (IK(V)) | Rat Sympathetic Ganglion Cells | 63 | [6] |

| Transient (IA) | Rat Sympathetic Ganglion Cells | 69 | [6] |

Table 2: this compound IC50 Values for Other Channels

| Channel Type | Cell Type | IC50 Value (µM) | Reference |

| Nicotinic ACh-activated currents | Rat Sympathetic Ganglion Cells | 7.6 | [6] |

| GABA-activated Cl- currents | Rat Sympathetic Ganglion Cells | 26 | [6] |

Signaling Pathway and Experimental Workflow

References

- 1. caymanchem.com [caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. XE991 and this compound Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. Effects of a cognition-enhancer, this compound (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of M-type K+ current by this compound, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Linopirdine in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine (DuP 996) is a psychoactive agent recognized for its potential as a cognitive enhancer.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels, specifically the KCNQ2/3 (Kv7.2/7.3) heteromers that generate the M-current in neurons.[2][3] This inhibition leads to increased neuronal excitability and enhances the release of neurotransmitters such as acetylcholine and glutamate.[2][4] In rodent models, this compound has been investigated for its effects on age-related cognitive decline and, more recently, in models of hemorrhagic shock.[2][5] These notes provide a comprehensive overview of the in vivo administration protocols for this compound in rodents, compiled from published research.

Mechanism of Action

This compound's principal effect is the blockade of the M-current, a non-inactivating potassium current, by inhibiting KCNQ2/3 channels with an IC50 of approximately 2.4 to 8.5 µM.[2][3] This action reduces spike frequency adaptation in neurons, leading to membrane depolarization and enhanced excitability.[3] The increased excitability facilitates the release of key neurotransmitters involved in cognitive processes, including acetylcholine and glutamate.[2][4] Additionally, this compound has been shown to block KCNQ1 and KCNQ4 channels and act as an agonist of the TRPV1 (capsaicin receptor), which may contribute to its broader physiological effects.[2][6]

References

- 1. This compound dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by this compound (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia-on-ipfs.org]

- 5. Effects of the Kv7 voltage-activated potassium channel inhibitor this compound in rat models of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The M-channel blocker this compound is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Linopirdine: Application Notes on Solubility and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of linopirdine in DMSO and aqueous solutions, along with protocols for its preparation and use in in vitro research settings. This compound is a cognition-enhancing agent known for its modulation of neuronal M-currents and activation of TRPV1 channels.

Data Presentation: this compound Solubility

The solubility of a compound is a critical parameter for the design and interpretation of in vitro experiments. The following tables summarize the reported solubility of this compound and its dihydrochloride salt in dimethyl sulfoxide (DMSO) and aqueous solutions.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 125 | 319.32 | Ultrasonic assistance may be required for complete dissolution.[1] |

Table 2: Solubility of this compound Dihydrochloride

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 46.44 | 100 | |

| DMSO | 46.44 | 100 |

Note: The molecular weight of this compound is 391.47 g/mol , and this compound dihydrochloride is 464.39 g/mol . Molar concentration calculations are based on these values.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers for experimental use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution of this compound, add 2.55 µL of DMSO per 1 mg of this compound).

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound powder

-

Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotology. A standard curve of this compound in the same buffer should be prepared for accurate quantification.

-

Data Reporting: The determined concentration represents the aqueous solubility of this compound in the specific buffer and at the tested temperature.

Visualizations: Signaling Pathways of this compound

This compound exerts its effects through multiple signaling pathways. The following diagrams illustrate its primary mechanisms of action.

Caption: this compound inhibits Kv7/KCNQ channels, leading to enhanced acetylcholine release.

Caption: this compound acts as an agonist on TRPV1 channels, contributing to neuronal excitation.

Caption: Workflow for preparing this compound solutions and determining aqueous solubility.

References

Preparing Linopirdine Stock Solutions for In Vitro Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linopirdine is a cognitive enhancer that functions primarily by blocking Kv7 (KCNQ) voltage-gated potassium channels, which increases the release of acetylcholine and other neurotransmitters.[1][2] It is a valuable tool for in vitro studies of neuronal excitability, synaptic transmission, and for screening potential therapeutic agents. This document provides detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays.

Physicochemical Properties and Solubility

This compound is available as a free base and as a dihydrochloride salt. The dihydrochloride salt is more soluble in aqueous solutions. It is crucial to refer to the batch-specific molecular weight provided on the certificate of analysis, as it may vary due to hydration.

Table 1: Physicochemical Properties of this compound and this compound Dihydrochloride

| Property | This compound | This compound Dihydrochloride |

| Molecular Formula | C₂₆H₂₁N₃O | C₂₆H₂₁N₃O·2HCl |

| Molecular Weight ( g/mol ) | 391.46[3] | 464.39 |

| Appearance | Crystalline solid[2] | Off-white powder[4] |

| CAS Number | 105431-72-9[5] | 113168-57-3[4] |

Table 2: Solubility Data for this compound and this compound Dihydrochloride

| Solvent | This compound Solubility | This compound Dihydrochloride Solubility |

| DMSO | ≥ 25 mg/mL[2] (approx. 64 mM) | ≥ 25 mg/mL (approx. 54 mM)[4], up to 100 mM[6] |

| Water | Insoluble | up to 100 mM[7] |

| Ethanol | 30 mg/mL[2] | Not specified |

| DMF | 30 mg/mL[2] | Not specified |

Note: For DMSO, using a new, unopened bottle is recommended as hygroscopic DMSO can negatively impact solubility.[8] Sonication may be required to fully dissolve the compound.[3][8]

Recommended Protocol for Preparing a 100 mM this compound Dihydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound dihydrochloride in DMSO, a common solvent for in vitro assays.

Materials:

-

This compound dihydrochloride (MW: 464.39 g/mol , check certificate of analysis for batch-specific value)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 464.39 g/mol x 1000 mg/g = 46.44 mg

-

Weigh the compound: Carefully weigh out 46.44 mg of this compound dihydrochloride on an analytical balance.

-

Dissolution:

-

Storage:

-

For short-term storage (up to one month), store the stock solution at -20°C.[7]

-

For long-term storage (up to 2 years), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][8]

-

Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[7]

-

Experimental Workflow: Preparation and Use in a Cell-Based Assay

The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical in vitro cell-based assay.

Caption: Workflow for this compound stock solution preparation and use in cell-based assays.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the blockade of Kv7 (KCNQ) potassium channels.[4] In neurons, these channels are responsible for the M-current, a non-inactivating potassium current that helps to stabilize the membrane potential and prevent repetitive firing. By inhibiting these channels, this compound causes membrane depolarization, which in turn enhances neuronal excitability and increases the release of neurotransmitters such as acetylcholine.[2]

Caption: Simplified signaling pathway of this compound's action on Kv7 channels.

Protocol for a Functional Assay: Measuring KCNQ Channel Inhibition using a Thallium Flux Assay

This protocol outlines a high-throughput method to assess the inhibitory activity of this compound on KCNQ channels expressed in a stable cell line using a thallium (Tl⁺) flux assay.

Principle: KCNQ channels are permeable to thallium ions (Tl⁺). A Tl⁺-sensitive fluorescent dye is loaded into the cells. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. An inhibitor like this compound will block the channels, preventing Tl⁺ influx and thus reducing the fluorescence signal.

Materials:

-

HEK293 cells stably expressing the KCNQ channel of interest (e.g., KCNQ2/3).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Tl⁺-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).

-

This compound dihydrochloride stock solution (100 mM in DMSO).

-

Potassium channel opener (e.g., Retigabine) as a positive control for channel activation.

-

Stimulus buffer (Assay buffer containing Tl⁺ and K⁺).

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the KCNQ-expressing HEK293 cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare the Tl⁺-sensitive dye solution according to the manufacturer's instructions.

-

Remove the cell culture medium and add the dye solution to each well.

-

Incubate the plate at 37°C for 60-90 minutes.

-

-

Compound Addition:

-

Prepare a dilution series of this compound in assay buffer from the 100 mM DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent effects.

-

Remove the dye solution and add the different concentrations of this compound to the wells. Include wells with assay buffer only (negative control) and a known KCNQ inhibitor (positive control).

-

Incubate at room temperature for 15-30 minutes.

-

-

Thallium Flux Measurement:

-

Prime the plate reader with the stimulus buffer.

-

Place the cell plate in the reader.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Use the plate reader's automated injection to add the stimulus buffer to all wells.

-

Immediately begin recording the fluorescence intensity every second for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the controls.

-

Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This compound has a reported IC₅₀ of approximately 2.4 µM for M-type K+ currents.[3][8]

-

For Research Use Only. Not for use in diagnostic procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | KCNQ Channel Blocker [stressmarq.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound dihydrochloride | CAS:113168-57-3 | KV7 (KCNQ) channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound dihydrochloride | Kv7 channel Blocker | Hello Bio [hellobio.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Behavioral Studies Using Linopirdine

Introduction

Linopirdine is a cognition-enhancing drug known to enhance the release of several key neurotransmitters, including acetylcholine, glutamate, dopamine, and serotonin.[1][2] Its primary mechanism of action involves the blockade of the M-type potassium current (IM), which is mediated by KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][3][4] This inhibition leads to neuronal depolarization, which in turn activates voltage-gated calcium channels, resulting in increased neurotransmitter release.[2] Due to its pro-cognitive effects, this compound is a valuable pharmacological tool for studying learning and memory in various animal models, including those for aging and neurodegenerative diseases like Alzheimer's.[1][2][5]

These application notes provide detailed protocols for conducting behavioral studies in rodents to assess the cognitive-enhancing effects of this compound. The protocols for two widely used behavioral paradigms, the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM), are described in detail.

Mechanism of Action: Signaling Pathway

This compound's primary action is the blockade of KCNQ2/3 potassium channels, which enhances the release of neurotransmitters like acetylcholine.[1][3] This mechanism can partially compensate for age-related declines in acetylcholine release.[3][5]

Figure 1: this compound's mechanism of action on neurotransmitter release.

Quantitative Data

The following tables summarize the in vitro potency of this compound on various ion channels and provide examples of in vivo dosages used in rodent studies.